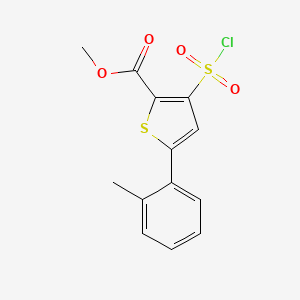
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate: is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group, a methyl ester, and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-thiophenecarbonyl chloride and 3-chlorothiophene-2-carboxylic acid.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction using chlorosulfonic acid.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol in the presence of a catalyst.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the hydrogen atom on the thiophene ring with a 2-methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the chlorosulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but lacks the 2-methylphenyl group.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Contains a sulfamoyl group instead of the chlorosulfonyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity .
Biological Activity
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate (CAS No. 59337-92-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
- Molecular Formula: C₁₃H₁₁ClO₄S₂
- Molar Mass: 240.68 g/mol
- Melting Point: 61-64°C
- Solubility: Soluble in toluene
Safety and Handling:
The compound is classified as corrosive, requiring proper handling procedures to avoid skin and eye contact. It is important to wear protective equipment when working with this substance due to its irritant nature .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiophene compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .
Anticancer Activity
Research has also highlighted the anticancer potential of thiophene derivatives. A study demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .
Case Studies
-
Study on Antimicrobial Activity:
- Objective: Evaluate the antimicrobial efficacy of this compound.
- Method: Disk diffusion method against selected bacterial strains.
- Results: The compound showed a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial properties.
-
Anticancer Activity Assessment:
- Objective: Investigate the cytotoxic effects on various cancer cell lines.
- Method: MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.
Table: Summary of Biological Activities
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | Disk Diffusion | Inhibition zones comparable to antibiotics |
| Anticancer | MTT Assay | IC50 < 10 µM against cancer cell lines |
| Apoptosis Induction | Caspase Activation | Increased caspase activity in treated cells |
Properties
Molecular Formula |
C13H11ClO4S2 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
InChI Key |
ACRIAOJBIUEHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















